5,7-Dimethyl chromanone is a derivative of chromanone, which is a significant heterobicyclic compound in medicinal chemistry. It serves as a crucial building block for various bioactive molecules, exhibiting diverse pharmacological properties. The compound's structure features a chroman core with methyl substitutions at the 5 and 7 positions, contributing to its unique chemical behavior and biological activity.
The compound can be synthesized from various starting materials, including acetophenones and substituted benzaldehydes. Natural sources of related compounds include plants known for their flavonoid content, where chromanone derivatives often exhibit antioxidant and anti-inflammatory properties.
5,7-Dimethyl chromanone belongs to the class of compounds known as chromanones, which are characterized by a fused benzene and dihydropyran ring structure. This classification places it within the broader category of flavonoids, which are widely studied for their health benefits.
The synthesis of 5,7-Dimethyl chromanone typically involves several key steps:
Technical details regarding specific reaction conditions and yields can vary based on the specific synthetic route employed .
The molecular formula for 5,7-Dimethyl chromanone is , with a molar mass of approximately 174.20 g/mol. The structure consists of a chroman backbone with two methyl groups attached at the 5 and 7 positions.
5,7-Dimethyl chromanone can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include conditions such as temperature, pressure, and catalysts used.
The biological activity of 5,7-Dimethyl chromanone is often attributed to its ability to interact with various biological targets:
Data supporting these actions are derived from pharmacological evaluations that assess the compound's efficacy against specific targets.
5,7-Dimethyl chromanone is utilized in various scientific fields:
5,7-Dimethyl chromanone (5,7-dimethylchroman-4-one) belongs to the chromone-chromanone family of oxygen-containing heterocyclic compounds that are ubiquitously distributed in nature. Chromanones represent dihydro derivatives of chromones, characterized by the absence of the C2–C3 double bond in the γ-pyrone ring [2] [4]. The methyl-substituted derivative 5,7-dimethyl chromanone was first isolated from fungal sources, notably Aspergillus sydowi YH 11–2, and later identified in several plant genera including Aquilaria species and Nicotiana tabacum [1] [3]. This compound emerged as a structural component of more complex phytochemicals, often occurring alongside other chromanones like pestaloficiol J and tabchromones A-B [3]. Its discovery dates to phytochemical investigations in the late 20th century when researchers were systematically characterizing antimicrobial and anti-inflammatory constituents of medicinal plants. The initial identification relied on chromatographic separation followed by NMR and mass spectral analysis, revealing its characteristic methyl signals at δ 2.21 and 2.61 ppm in the proton NMR spectrum [8].
Table 1: Natural Sources and Biological Activities of Selected Chromanones Including 5,7-Dimethyl Derivatives [1] [3]
Compound Name | Natural Source | Reported Biological Activity |
---|---|---|
(2R)-7-Hydroxy-6,8-dimethyl-2-[(E)-prop-1-enyl]chroman-4-one | Aspergillus sydowi (fungus) | Antimicrobial |
Tabchromone A | Nicotiana tabacum (tobacco) | Antioxidant |
Pestaloficiol J | Pestalotiopsis fici (fungus) | Cytotoxic |
5,7-Dimethyl chromanone | Multiple plant genera | Enzyme inhibition, Anti-inflammatory |
The 5,7-dimethyl chromanone structure constitutes a privileged scaffold in drug discovery due to its versatile pharmacological profile and synthetic accessibility. Privileged scaffolds are defined as molecular frameworks capable of providing high-affinity ligands for multiple receptor types [4]. The bicyclic heteroaromatic system of 5,7-dimethyl chromanone offers multiple sites for structural diversification, including the keto group at C-4, the aromatic ring (ring A), and the pyran ring (ring B) [4] [7]. This molecular architecture enables interactions with diverse biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking [5].
Medicinal chemists exploit this scaffold to develop compounds with multifaceted bioactivities, particularly anticancer, antimicrobial, and enzyme-modulating properties. The methyl groups at C-5 and C-7 enhance lipophilicity and membrane permeability compared to unsubstituted chromanones, contributing to improved bioavailability [2]. Synthetic modifications commonly include: introduction of arylidene moieties at C-3, functionalization of the keto group, and ring fusion strategies [4]. The therapeutic versatility is evidenced by clinically developed chromanone derivatives such as nebivolol (beta-blocker), ormeloxifene (antiestrogen), and troglitazone (antidiabetic), though 5,7-dimethyl derivatives specifically remain under preclinical investigation [2] [7].
The fundamental distinction between chromones and chromanones lies in the saturation of the C2–C3 bond. While chromones contain a conjugated system with a C2=C3 double bond (benzo-γ-pyrone), chromanones feature a single bond at this position (2,3-dihydrobenzo-γ-pyrone) [4]. This seemingly minor structural variation imparts significant differences in reactivity, electronic distribution, and biological activity. Specifically, 5,7-dimethyl chromanone (C₁₁H₁₂O₂) exhibits greater conformational flexibility due to the saturated bond, allowing the molecule to adopt multiple low-energy conformations essential for target binding [7].
Table 2: Structural and Physicochemical Comparison of Chromone, Chromanone, and 5,7-Dimethyl Chromanone [4] [7]
Property | Chromone | Chromanone (4-chromanone) | 5,7-Dimethyl Chromanone |
---|---|---|---|
IUPAC Name | 4H-Chromen-4-one | 4-Chromanone | 5,7-Dimethylchroman-4-one |
Molecular Formula | C₉H₆O₂ | C₉H₈O₂ | C₁₁H₁₂O₂ |
C2-C3 Bond | Double bond | Single bond | Single bond |
Characteristic IR (C=O) | 1660-1670 cm⁻¹ | 1680-1700 cm⁻¹ | 1685-1705 cm⁻¹ |
Planarity | Fully planar | Non-planar (half-chair conformation) | Non-planar |
Electron Density | Extended conjugation | Localized conjugation | Localized conjugation |
X-ray crystallographic studies of derivatives confirm that 5,7-dimethyl chromanone adopts a slightly puckered conformation in the pyran ring (half-chair), with the methyl groups imposing steric constraints that influence molecular packing and crystal lattice formation [8]. The electronic effects of methyl substituents include enhanced electron donation to the carbonyl group through hyperconjugation, slightly reducing its electrophilicity compared to unsubstituted chromanone [7]. This electron-donating character influences the compound's reactivity in nucleophilic addition reactions at C-4 and its hydrogen-bond accepting capacity [4].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5